molecular formula C21H16BrClO3 B8481678 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride

5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride

Cat. No. B8481678
M. Wt: 431.7 g/mol
InChI Key: FMHAKBRRLBRXRM-UHFFFAOYSA-N
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Patent
US08119795B2

Procedure details

1.4 9 g of 5-bromo-2,4-dibenzyloxybenzoic acid, 40 ml of thionyl chloride and 1 drop of DMF are stirred at room temperature for 4 hours. The thionyl chloride is removed, and the residue is treated twice with dichloromethane, giving 9.4 g of 5-bromo-2,4-dibenzyloxybenzoyl chloride, which is processed further directly.
[Compound]
Name
1.4
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:29])=O>CN(C=O)C>[Br:1][C:2]1[C:3]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH:10]=1)[C:7]([Cl:29])=[O:8]

Inputs

Step One
Name
1.4
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride is removed
ADDITION
Type
ADDITION
Details
the residue is treated twice with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)Cl)C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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